![molecular formula C12H21NO2 B7473669 Azepan-1-yl(oxan-4-yl)methanone](/img/structure/B7473669.png)
Azepan-1-yl(oxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(oxan-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation. In
Mécanisme D'action
Azepan-1-yl(oxan-4-yl)methanone irreversibly binds to the mutated form of EGFR (T790M) and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. Unlike first-generation EGFR TKIs, such as erlotinib and gefitinib, Azepan-1-yl(oxan-4-yl)methanone selectively targets the mutant EGFR and spares the wild-type EGFR, reducing the risk of toxicity.
Biochemical and Physiological Effects:
In preclinical studies, Azepan-1-yl(oxan-4-yl)methanone has been shown to significantly inhibit tumor growth in NSCLC cell lines with EGFR T790M mutation. In clinical trials, Azepan-1-yl(oxan-4-yl)methanone has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR TKI therapy. However, some patients may develop resistance to Azepan-1-yl(oxan-4-yl)methanone over time.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Azepan-1-yl(oxan-4-yl)methanone for lab experiments include its high selectivity for mutated EGFR, its irreversible binding to the target, and its ability to induce apoptosis in cancer cells. However, the limitations of Azepan-1-yl(oxan-4-yl)methanone include its potential for resistance development and its lack of efficacy in NSCLC patients without EGFR T790M mutation.
Orientations Futures
For Azepan-1-yl(oxan-4-yl)methanone research include investigating its efficacy in combination with other targeted therapies or immunotherapies, identifying biomarkers of response and resistance, and exploring its potential in other cancer types with EGFR T790M mutation. Additionally, further studies are needed to elucidate the mechanisms of resistance to Azepan-1-yl(oxan-4-yl)methanone and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of Azepan-1-yl(oxan-4-yl)methanone involves the reaction of 6-bromo-4-(dimethylamino)quinazoline with 1-(2,2,2-trifluoroacetyl)azepan-3-ol in the presence of a base. The resulting intermediate is then treated with 4-methylmorpholine N-oxide to form Azepan-1-yl(oxan-4-yl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl(oxan-4-yl)methanone has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, Azepan-1-yl(oxan-4-yl)methanone demonstrated promising results in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR tyrosine kinase inhibitor (TKI) therapy. Subsequent phase II and III clinical trials have shown that Azepan-1-yl(oxan-4-yl)methanone has a high response rate and prolonged progression-free survival in this patient population.
Propriétés
IUPAC Name |
azepan-1-yl(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(11-5-9-15-10-6-11)13-7-3-1-2-4-8-13/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYQYRVYUGDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(oxan-4-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.